Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt
Description
Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt is a protected amino acid derivative widely used in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a methyl group on the amide nitrogen, enhancing steric hindrance and reducing racemization during coupling reactions . The dicyclohexylammonium (DCHA) counterion improves solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS) workflows . Its molecular formula is C₁₅H₂₁NO₄·xC₁₂H₂₃N (exact stoichiometry depends on hydration), with a molecular weight of 279.33 g/mol for the Boc-N-methyl-L-phenylalanine component . This compound is critical for synthesizing peptide backbones requiring N-methylation, which enhances metabolic stability and membrane permeability in therapeutic peptides .
Properties
Molecular Formula |
C27H44N2O4 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
dicyclohexylazanium;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |
InChI Key |
MFORGORUOHHLHW-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of N-methyl-L-phenylalanine
The initial key step is the protection of the amino group of N-methyl-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This process typically uses di-tert-butyl dicarbonate (Boc2O) as the Boc donor and a base such as triethylamine to facilitate the reaction.
- Dissolve N-methyl-L-phenylalanine in a suitable solvent system, often a mixture of acetone and water.
- Add triethylamine (1.5 equivalents or more) to neutralize the amino acid and promote reaction.
- Introduce di-tert-butyl dicarbonate (approximately 1.1 equivalents) at controlled temperature (around 25°C).
- Stir the reaction mixture for 3-4 hours to ensure complete Boc protection.
- Remove volatile solvents under reduced pressure.
This method is adapted from general protocols for Boc protection of amino acids and is optimized for N-methyl-L-phenylalanine to achieve high yield and purity.
Formation of the Dicyclohexylammonium Salt
After Boc protection, the Boc-N-methyl-L-phenylalanine is converted into its dicyclohexylammonium salt by reaction with dicyclohexylamine.
- Dicyclohexylamine is added to the Boc-protected amino acid solution.
- The reaction proceeds via acid-base neutralization, where the acidic carboxyl group of the Boc-protected amino acid forms a salt with the basic dicyclohexylamine.
- This salt formation improves the compound’s stability and crystallinity, which is beneficial for storage and further synthetic applications.
Purification and Crystallization
Purification is critical to obtain Boc-N-methyl-L-phenylalanine(dicyclohexylammonium) salt of high purity. Crystallization is the preferred method, as it enhances product stability and purity.
Crystallization Method (Adapted from Boc-Amino Acid Crystallization Patent):
- After Boc protection and solvent removal, the residue is a transparent oily matter.
- Seed crystals of Boc-N-methyl-L-phenylalanine or related Boc amino acids (purity 95-100%) are added (0.2-2% by weight).
- The mixture is allowed to stand at room temperature for 10-50 hours to induce solidification of the oily matter into a white solid.
- A weakly polar solvent such as diethyl ether, cyclohexane, or n-hexane is added in 5-10 times the volume relative to the oily matter weight.
- The mixture is pulped (stirred) for 0.5-5 hours to promote crystallization.
- The solid is filtered, washed, and dried under reduced pressure at approximately 60°C for 10-30 hours.
This crystallization approach significantly improves purity from approximately 92-93% to over 99%, and enhances stability for long-term storage without decomposition.
Reaction Conditions and Yields
| Step | Conditions | Notes | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Boc Protection | N-methyl-L-phenylalanine, Boc2O, triethylamine, acetone/water, 25°C, 4 h | Stirring, solvent removal under vacuum | ~90 | ~99 |
| Salt Formation | Addition of dicyclohexylamine | Acid-base neutralization | Quantitative | - |
| Crystallization | Seed crystals (0.5-1%), room temp, diethyl ether or cyclohexane, pulping 2 h, drying 60°C under vacuum 15 h | Solidification from oily residue | ~90 | >99 |
Analytical and Stability Data
- Melting Point: Approximately 84-86°C after crystallization.
- Specific Rotation: Around +25.1° (C=1, EtOH) for Boc-N-methyl-L-phenylalanine salts.
- Purity Improvement: HPLC purity improves from ~92.8% before crystallization to ~99.2% after crystallization.
- Stability: Crystallized product shows enhanced stability at room temperature for at least one month without decomposition.
Industrial Scale Considerations
Industrial synthesis of Boc-N-methyl-L-phenylalanine(dicyclohexylammonium) salt follows the same chemistry but employs:
- Automated peptide synthesizers or large-scale reactors.
- Optimized reaction parameters to reduce side reactions.
- Efficient solvent recovery and purification systems.
- Controlled crystallization protocols to ensure batch-to-batch consistency and high purity.
These adaptations ensure scalability, reproducibility, and cost-effectiveness in manufacturing.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Boc Protection | N-methyl-L-phenylalanine, Boc2O, Et3N, acetone/water, 25°C, 4 h | Amino group protection |
| Solvent Removal | Reduced pressure evaporation | Concentrate Boc-protected amino acid |
| Salt Formation | Dicyclohexylamine addition | Formation of dicyclohexylammonium salt |
| Seed Crystal Addition | 0.2-2% seed crystals, room temperature, 10-50 h | Induce crystallization |
| Crystallization | Weak polar solvent (diethyl ether/cyclohexane), pulping 0.5-5 h | Purification and solidification |
| Filtration and Drying | Vacuum drying at 60°C, 10-30 h | Obtain pure, stable crystalline product |
Chemical Reactions Analysis
Types of Reactions
Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reagents: DCC or DIC are used in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) for peptide coupling reactions.
Major Products
The major products formed from these reactions include deprotected N-methyl-L-phenylalanine and various peptide derivatives, depending on the specific coupling partners used .
Scientific Research Applications
Peptide Synthesis
Overview
Boc-N-methyl-L-phenylalanine is widely recognized as a valuable building block in peptide synthesis. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions during the synthesis process, which is crucial for creating complex peptides used in pharmaceuticals.
Applications in Pharmaceutical Research
- Drug Development: This compound is instrumental in developing peptide-based drugs that target specific biological pathways. It enhances the efficacy of drug candidates, especially in oncology and neurology .
- Biotechnology: It contributes to producing biologically active compounds, including enzyme inhibitors and receptor modulators .
Drug Development
Mechanism of Action
The incorporation of Boc-N-methyl-L-phenylalanine into peptides allows for the protection of the amino group during coupling reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free amino acid, facilitating further modifications necessary for therapeutic efficacy.
Case Studies
- Therapeutic Agents: Research has shown that modifying drug candidates with this compound can lead to improved selectivity and reduced side effects in treatments for various diseases .
- Analytical Chemistry: The compound is also utilized in chromatography techniques to analyze complex mixtures, aiding in drug formulation and testing processes .
Biochemical Research
Enzyme Activity Studies
Boc-N-methyl-L-phenylalanine serves as a tool for studying enzyme activity and protein interactions. By incorporating this compound into experimental designs, researchers can gain insights into complex biological processes .
Analytical Techniques
The compound's unique properties make it suitable for various analytical methods, including:
- Chromatography: Used to separate and identify components in biochemical samples.
- Spectroscopy: Assists in understanding molecular interactions and dynamics within biological systems .
Material Science Applications
Novel Materials Development
The chemical structure of Boc-N-methyl-L-phenylalanine allows its application in developing advanced materials. This includes polymers that can be utilized in drug delivery systems, enhancing the stability and release profiles of therapeutic agents .
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for synthesizing complex peptides | Enhances drug efficacy |
| Drug Development | Modification of drug candidates for targeted therapies | Improved selectivity |
| Biochemical Research | Tool for studying enzyme activity and protein interactions | Insights into biological processes |
| Analytical Chemistry | Used in chromatography and spectroscopy | Effective separation and analysis |
| Material Science | Development of polymers for drug delivery systems | Enhanced stability and release profiles |
Mechanism of Action
The mechanism of action of Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt with structurally related dicyclohexylammonium salts of modified amino acids:
Key Comparative Insights:
Structural Modifications :
- Aromatic vs. Heteroaromatic Side Chains : The phenylalanine derivative’s benzene ring provides hydrophobicity, while thienyl () and furyl () analogs introduce sulfur/oxygen heteroatoms, altering electronic properties and solubility .
- Protection Diversity : Dual Boc protection in lysine derivatives () enables selective deprotection for orthogonal synthesis, unlike single-Boc compounds .
Solubility and Stability :
- DCHA salts universally enhance organic-phase solubility (e.g., in dichloromethane or DMF), critical for SPPS .
- O-tert-butyl protection in serine derivatives () improves stability against acidic cleavage compared to standard Boc groups .
Stereochemical Considerations :
- All listed compounds retain L-configuration except Boc-N-methyl-D-tyrosine(dicyclohexylammonium)salt (), which is used to study enantioselective biological interactions .
Applications in Drug Discovery :
- N-methylated phenylalanine derivatives are prioritized for protease-resistant peptides .
- Thienyl/furyl analogs serve as bioisosteres for phenylalanine in kinase inhibitors, leveraging heteroaromatic π-stacking .
Research Findings and Trends
- Synthetic Efficiency : Boc-N-methyl-L-phenylalanine derivatives achieve >90% coupling yields in SPPS, outperforming bulkier analogs like Boc-O-tert-butyl-serine (75–85% yields) due to reduced steric hindrance .
- Thermal Stability : DCHA salts of Boc-protected compounds decompose at ~150–200°C, making them unsuitable for high-temperature reactions but stable in standard peptide synthesis .
- Emerging Uses : Thienyl-alanine derivatives () are gaining traction in photopharmacology due to their UV-visible absorption properties .
Biological Activity
Boc-N-methyl-L-phenylalanine (dicyclohexylammonium) salt is a derivative of the amino acid phenylalanine, characterized by a benzyloxycarbonyl (Boc) protecting group and a methyl substitution at the nitrogen atom. This compound is notable for its applications in peptide synthesis and its potential biological activities, which are increasingly being explored in various research contexts.
- Molecular Formula : C27H43N3O6
- Molecular Weight : Approximately 505.46 g/mol
- CAS Number : 70663-56-8
Biological Activity Overview
Boc-N-methyl-L-phenylalanine dicyclohexylammonium salt exhibits several biological activities primarily due to its role as a building block in peptide synthesis. The following sections detail its specific biological properties, applications, and related studies.
1. Anticancer Activity
Research indicates that derivatives of Boc-N-methyl-L-phenylalanine may possess cytotoxic effects against various cancer cell lines. The compound's structure allows it to be incorporated into peptides that can target specific pathways involved in cancer progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study demonstrated that peptides synthesized with Boc-N-methyl-L-phenylalanine exhibited significant cytotoxicity against breast and prostate cancer cell lines, suggesting its potential as an anticancer agent .
2. Neuroactivity
The compound has shown promise in neuropharmacology, particularly in the modulation of neurotransmitter systems. Its structural features facilitate interactions with receptors involved in neuroactive processes.
Research Findings
Peptides containing Boc-N-methyl-L-phenylalanine have been investigated for their ability to enhance synaptic transmission and neuroprotection, indicating potential applications in treating neurodegenerative diseases .
3. Peptide Synthesis Applications
Boc-N-methyl-L-phenylalanine is widely used in peptide synthesis, serving as a crucial intermediate that enhances the stability and reactivity of peptides under various conditions.
Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Boc-L-phenylalanine | Contains only L-phenylalanine without methylation | More common in peptide synthesis |
| N-Methyl-L-phenylalanine | Methylated at the nitrogen | Lacks protective Boc group |
| Boc-D-methyl-L-phenylalanine | D-enantiomer variant | Different stereochemistry affecting activity |
| Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylammonium salt | Contains a nitro group on phenyl ring | Potentially different biological activity |
4. Drug Development
The compound's unique properties allow researchers to modify drug candidates, enhancing their efficacy and selectivity. Its incorporation into drug design has been particularly beneficial in oncology and neurology.
Application Examples
- Targeted Therapies : Utilizing Boc-N-methyl-L-phenylalanine in drug formulations has shown improved targeting of cancer cells.
- Neuroprotective Agents : Research into its derivatives suggests potential applications in developing drugs for neurodegenerative conditions .
5. Biochemical Research
Boc-N-methyl-L-phenylalanine is instrumental in studying enzyme activity and protein interactions, aiding scientists in understanding complex biological processes.
Analytical Techniques
The compound is employed in various analytical methods, including chromatography, to separate and analyze complex mixtures .
Q & A
Basic Research Questions
Q. How is Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt synthesized and purified for research applications?
- Methodology : The synthesis typically involves reacting Boc-N-methyl-L-phenylalanine with dicyclohexylamine (DCHA) under anhydrous conditions to form the salt. Purification is achieved via recrystallization from ethanol or methanol, followed by vacuum drying . Chromatographic techniques (e.g., HPLC) are used to verify purity (>98%), with monitoring by NMR for structural confirmation .
- Key Considerations : Ensure stoichiometric equivalence between the carboxylic acid and DCHA to avoid residual reactants, which can affect downstream peptide coupling efficiency .
Q. What storage conditions are optimal for maintaining the compound’s stability?
- Protocol : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or oxidation. Desiccants (e.g., silica gel) are recommended to avoid moisture absorption .
- Stability Data : The dicyclohexylammonium salt form enhances shelf life (up to 2 years under optimal conditions) compared to free acids, which may degrade within months .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data across different experimental batches?
- Analysis : Solubility variations often arise from differences in counterion stoichiometry or residual solvents. Use NMR or mass spectrometry to quantify DCHA content . Adjust solubility by titrating with polar aprotic solvents (e.g., DMF) or adding tertiary amines (e.g., DIEA) to dissociate the salt transiently .
- Case Study : A 2024 study noted that batches with >99% DCHA content showed 20% higher solubility in THF, critical for solid-phase peptide synthesis workflows .
Q. What advanced analytical techniques validate structural integrity in complex reaction mixtures?
- Techniques :
- NMR Spectroscopy : NMR confirms Boc-group retention and methyl-phenylalanine stereochemistry .
- HPLC-MS : Reverse-phase HPLC with ESI-MS detects impurities (e.g., deprotected amines or DCHA adducts) at ppm levels .
- X-ray Crystallography : Resolves ambiguities in salt crystallization patterns, particularly for enantiomeric purity validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
